molecular formula C27H19ClN2O4S B14094748 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094748
M. Wt: 503.0 g/mol
InChI Key: OFMJFOSRHKIXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Synthesis of the Chromeno Moiety: The chromeno structure can be synthesized through a condensation reaction involving salicylaldehyde and a suitable diketone.

    Coupling of Benzothiazole and Chromeno Moieties: This step involves the coupling of the previously synthesized benzothiazole and chromeno structures using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyrrole Ring: The final step involves the cyclization of the intermediate product with an appropriate amine to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiazole moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the propan-2-yloxy group.

    2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of propan-2-yloxy.

Uniqueness

The presence of the propan-2-yloxy group in 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This group may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C27H19ClN2O4S

Molecular Weight

503.0 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H19ClN2O4S/c1-14(2)33-17-10-7-15(8-11-17)23-22-24(31)18-5-3-4-6-20(18)34-25(22)26(32)30(23)27-29-19-12-9-16(28)13-21(19)35-27/h3-14,23H,1-2H3

InChI Key

OFMJFOSRHKIXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl)OC6=CC=CC=C6C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.